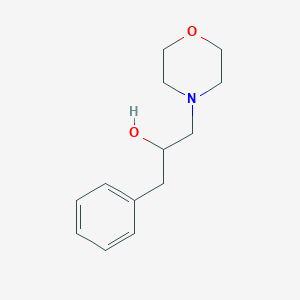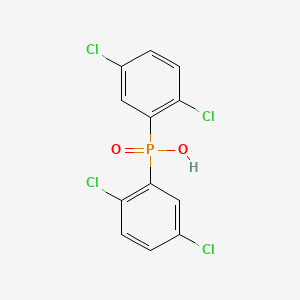![molecular formula C11H8N4O3 B14333328 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- CAS No. 105664-73-1](/img/structure/B14333328.png)
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes an imidazoquinazoline core, which is a fused tricyclic system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-halobenzamides with aryl aldehydes or dimethyl acetamide under Cu(I)-catalyzed conditions. This process requires an azide ion as a nitrogen source and involves C–N coupling, reductive amination, cyclization, and oxidation . Other methods include Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs large-scale synthetic methods that ensure high yield and purity. Techniques such as oxidative cyclization, reagent refluxing, and one-pot synthesis are commonly used in industrial settings to produce these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions: 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aniline, ethyl glyoxalate, and α-iminoesters. Reaction conditions often involve the use of catalysts such as Cu(I) and specific temperature and pressure settings to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- include various substituted quinazoline derivatives. These products are often evaluated for their biological activities and potential therapeutic applications .
Scientific Research Applications
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- has been extensively studied for its scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-cancer, anti-inflammatory, and antimicrobial agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit cyclic GMP-specific phosphodiesterase, which plays a role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- include other quinazoline derivatives such as quinazolinone and benzimidazoquinazoline. These compounds share structural similarities and often exhibit comparable biological activities .
Uniqueness: What sets 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- apart is its specific tricyclic structure and the presence of dimethyl groups. These features contribute to its unique biological activity and make it a promising candidate for further research and development .
Properties
CAS No. |
105664-73-1 |
|---|---|
Molecular Formula |
C11H8N4O3 |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
2,3-dimethyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C11H8N4O3/c1-4-14-7-8(15(4)2)10(17)6-5(9(7)16)11(18)13-3-12-6/h3H,1-2H3,(H,12,13,18) |
InChI Key |
FKHYFHLCLOJQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)


![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
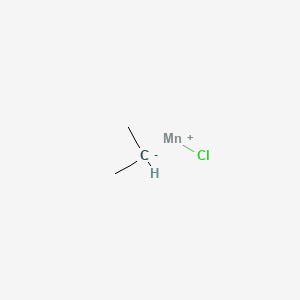
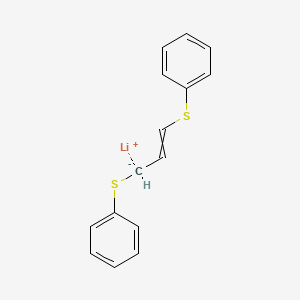
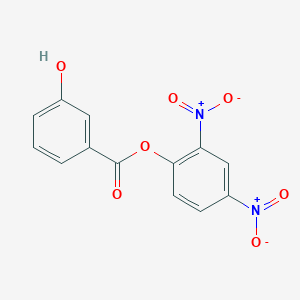

![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)
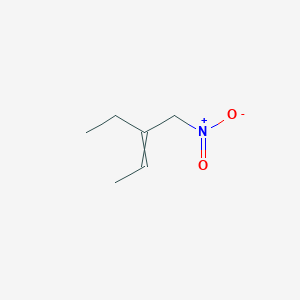
![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)
